molecular formula C9H16FNO2S B2783865 3,4,4a,5,6,7,8,8a-Octahydro-1H-isoquinoline-2-sulfonyl fluoride CAS No. 2287279-79-0

3,4,4a,5,6,7,8,8a-Octahydro-1H-isoquinoline-2-sulfonyl fluoride

Cat. No.: B2783865
CAS No.: 2287279-79-0
M. Wt: 221.29
InChI Key: AVOXGONYDOMMAE-UHFFFAOYSA-N
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Description

3,4,4a,5,6,7,8,8a-Octahydro-1H-isoquinoline-2-sulfonyl fluoride is a chemical compound with a complex structure that includes a sulfonyl fluoride group attached to an octahydroisoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,4a,5,6,7,8,8a-Octahydro-1H-isoquinoline-2-sulfonyl fluoride typically involves multiple steps, starting from readily available precursors One common approach is to begin with the hydrogenation of isoquinoline to obtain the octahydroisoquinoline core

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully monitored to maintain the desired purity and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3,4,4a,5,6,7,8,8a-Octahydro-1H-isoquinoline-2-sulfonyl fluoride undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

    Oxidation and reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.

    Hydrolysis: The sulfonyl fluoride group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid.

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols, which react with the sulfonyl fluoride group. Reaction conditions typically involve mild temperatures and solvents like dichloromethane or acetonitrile to facilitate the reactions.

Major Products Formed

The major products formed from reactions with this compound include sulfonamides, sulfonic acids, and other derivatives depending on the specific nucleophile and reaction conditions used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in the preparation of various functionalized derivatives.

Biology

In biological research, 3,4,4a,5,6,7,8,8a-Octahydro-1H-isoquinoline-2-sulfonyl fluoride is studied for its potential as an enzyme inhibitor. The sulfonyl fluoride group can form covalent bonds with active site residues in enzymes, leading to inhibition.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic applications, particularly as enzyme inhibitors in the treatment of diseases such as cancer and infectious diseases.

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique reactivity allows for the creation of polymers and other advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3,4,4a,5,6,7,8,8a-Octahydro-1H-isoquinoline-2-sulfonyl fluoride involves the reactivity of the sulfonyl fluoride group. This group can form covalent bonds with nucleophilic residues in proteins and enzymes, leading to inhibition. The molecular targets often include serine and cysteine residues in the active sites of enzymes, which are critical for their catalytic activity.

Comparison with Similar Compounds

Similar Compounds

    Sulfonyl chlorides: These compounds also contain a sulfonyl group but are less stable and more reactive compared to sulfonyl fluorides.

    Sulfonamides: These are derivatives formed from the reaction of sulfonyl fluorides with amines and have different reactivity and applications.

    Fluorosulfonates: These compounds contain a sulfonate group with a fluorine atom and have distinct properties and uses.

Uniqueness

3,4,4a,5,6,7,8,8a-Octahydro-1H-isoquinoline-2-sulfonyl fluoride is unique due to its combination of an octahydroisoquinoline core and a sulfonyl fluoride group. This combination provides a balance of stability and reactivity, making it suitable for a wide range of applications in research and industry.

Properties

IUPAC Name

3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-2-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16FNO2S/c10-14(12,13)11-6-5-8-3-1-2-4-9(8)7-11/h8-9H,1-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVOXGONYDOMMAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2CN(CCC2C1)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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